(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

Catalog No.
S1524468
CAS No.
145214-59-1
M.F
C30H24O6P2
M. Wt
542.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-fur...

CAS Number

145214-59-1

Product Name

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane

Molecular Formula

C30H24O6P2

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C30H24O6P2/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28/h3-20H,1-2H3

InChI Key

ABGYJVGTLXSMBM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC

Asymmetric Catalysis

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) acts as a chiral ligand in asymmetric catalysis, meaning it can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This property is crucial in the development of new drugs and other chiral molecules, where specific enantiomers often exhibit distinct biological activities.

Studies have shown that (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) can be employed in various asymmetric catalytic reactions, including:

  • Hydrogenation: The reduction of unsaturated bonds using a transition metal catalyst.
  • Hydroformylation: The addition of a formyl group (CHO) to an alkene.
  • Allylic substitution: The replacement of a functional group on an allylic carbon with another group.
  • C-C bond formation: The creation of carbon-carbon bonds between two different molecules.

The specific catalytic activity and enantioselectivity (ability to discriminate between enantiomers) of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) depend on various factors, including the reaction type, the choice of metal catalyst, and reaction conditions.

Additional Research Applications

Beyond its role in asymmetric catalysis, (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is also being explored in other research areas, such as:

  • Material science: As a component in the development of new functional materials with specific properties.
  • Medicinal chemistry: As a potential scaffold for the design of new drugs with improved efficacy and selectivity.

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is a chiral compound with significant structural complexity, characterized by its biphenyl backbone and two di-2-furylphosphine substituents. Its molecular formula is C30H24O6P2, and it has a molecular weight of approximately 542.46 g/mol. This compound is identified by the CAS number 145214-57-9 and is known for its optical purity, typically exceeding 99% in its enantiomeric forms .

In asymmetric catalysis, (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) functions by coordinating with a metal center to form a chiral catalyst. The ligand's structure influences the microenvironment around the metal center, allowing preferential interaction with one enantiomer of the reactant molecule during the reaction, leading to the enantioselective formation of a product [].

Including:

  • Coordination Chemistry: The di-2-furylphosphine moieties can act as ligands in coordination complexes, forming stable metal-ligand interactions.
  • Oxidation Reactions: Phosphines can be oxidized to phosphine oxides under appropriate conditions, potentially altering their reactivity and applications.
  • Substitution Reactions: The biphenyl structure may undergo electrophilic substitution due to the electron-rich nature of the aromatic rings.

These reactions make it a versatile building block in synthetic organic chemistry.

The synthesis of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) typically involves several key steps:

  • Preparation of the Biphenyl Derivative: This may involve coupling reactions such as Suzuki or Stille coupling to form the biphenyl core.
  • Phosphination: The introduction of di-2-furylphosphine groups can be achieved through nucleophilic substitution or direct phosphorylation methods.
  • Chiral Resolution: If necessary, chiral resolution techniques such as chromatography may be employed to isolate the desired enantiomer.

These methods highlight the compound's synthetic accessibility while emphasizing the importance of chirality in its applications .

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) finds applications in various fields:

  • Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective transformations.
  • Material Science: Its unique structure may be utilized in developing advanced materials with specific electronic or optical properties.
  • Pharmaceutical Development: Potential use in drug design due to its biological activity and structural characteristics.

The versatility of this compound makes it valuable across multiple scientific domains.

Interaction studies involving (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) typically focus on its coordination with metal ions. Such studies may include:

  • Metal-Ligand Complex Formation: Investigating how this compound interacts with transition metals could reveal insights into its catalytic properties.
  • Biological Interactions: Understanding how this compound interacts with biological targets could inform its potential therapeutic uses.

These studies are crucial for advancing knowledge on how this compound functions within various chemical and biological systems.

Several compounds share structural similarities with (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine), including:

Compound NameStructural FeaturesUnique Properties
(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)Enantiomeric formOptical activity
(R)-Bis(diphenylphosphino)ethaneDifferent phosphorus substituentsStronger ligand for some metals
(R)-1,1'-Bis(diphenylphosphino)ferroceneFerrocene backboneMagnetic properties due to ferrocene

The uniqueness of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) lies in its specific biphenyl structure combined with di-furylphosphine groups, which can impart distinct electronic characteristics and reactivity profiles compared to these similar compounds .

XLogP3

6.5

Wikipedia

(6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane]

Dates

Modify: 2023-08-15

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